Fatagarin

Description

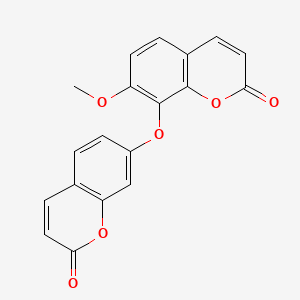

Structure

2D Structure

3D Structure

Properties

CAS No. |

59096-05-8 |

|---|---|

Molecular Formula |

C19H12O6 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

7-methoxy-8-(2-oxochromen-7-yl)oxychromen-2-one |

InChI |

InChI=1S/C19H12O6/c1-22-14-7-3-12-5-9-17(21)25-18(12)19(14)23-13-6-2-11-4-8-16(20)24-15(11)10-13/h2-10H,1H3 |

InChI Key |

BVMUPTMVWGAFQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4 |

Origin of Product |

United States |

Origin and Isolation Methodologies of Fatagarin

Botanical Source: Fatoua pilosa as a Producer of Fatagarin

This compound is a glycoside compound that has been isolated from the plant Fatoua pilosa. ontosight.ai Fatoua pilosa is also recognized by common names such as rattlesnake weed or fatoua. ontosight.ai This plant is described as a perennial herb that can grow up to 60 cm tall. efloras.org The isolation of this compound from Fatoua pilosa establishes this species as a natural source of this glycoside. ontosight.ai Other compounds, including a novel dimeric coumarin (B35378) analog named fatouapilosin, have also been isolated from the whole plants of Fatoua pilosa, alongside eighteen known compounds. nih.gov

Advanced Extraction and Purification Techniques for this compound

The isolation of natural products like this compound from plant material involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of other plant constituents. While specific detailed protocols for this compound's extraction and purification were not extensively detailed in the search results, general techniques applicable to natural product isolation from plant matrices are employed. The process typically begins with the extraction of compounds from the plant material using suitable solvents, followed by various purification methods to enrich and isolate the desired compound.

Chromatographic Separations for this compound Enrichment

Chromatographic techniques are fundamental in the purification of natural products. mdpi.comresearchgate.netchromatographyonline.comresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Common chromatographic techniques utilized in natural product chemistry include column chromatography, high-performance liquid chromatography (HPLC), and potentially high-performance counter-current chromatography or semi-preparative chromatography, depending on the scale and required purity. mdpi.comchromatographyonline.com The application of these techniques allows for the separation of this compound from co-extracted compounds, leading to its enrichment and purification. The isolation of other compounds from Fatoua pilosa has involved chromatographic techniques as part of the purification process. nih.gov

Spectroscopic Elucidation Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are crucial for the structural characterization of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to determine the structure of organic molecules by providing detailed information about the arrangement of atoms within the molecule. ontosight.ainih.govevitachem.comarxiv.orgenfist.siopenreview.netd-nb.infobiophysics.orgnih.gov this compound has been characterized using NMR spectroscopy. ontosight.ai For natural products isolated from Fatoua pilosa, various NMR techniques such as 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HSQC, and HMBC have been employed for structural elucidation. nih.gov These techniques provide complementary information regarding the types of protons and carbons present, their connectivity (through-bond correlations like COSY, HSQC, HMBC), and their spatial proximity (through-space correlations like NOESY), allowing for the complete assignment of the molecular structure. enfist.sid-nb.info

Mass Spectrometry Approaches for Structural Confirmation

Mass Spectrometry (MS) is another indispensable tool in the characterization of natural products, providing information about the molecular weight and fragmentation pattern of a compound. ontosight.ainih.govevitachem.comarxiv.orgopenreview.netd-nb.infoacs.orgnih.gov this compound has been characterized using mass spectrometry. ontosight.ai MS analysis helps to confirm the molecular formula of the isolated compound and can provide structural insights through the analysis of fragment ions generated during the ionization process. d-nb.infonih.gov The combination of MS data with NMR data is a powerful approach for the definitive elucidation and confirmation of chemical structures. evitachem.comarxiv.orgd-nb.infoacdlabs.com Other compounds isolated from Fatoua pilosa have also been subjected to MS analysis as part of their structural elucidation. nih.gov

Structural Elucidation and Chemical Architecture of Fatagarin

Analysis of the Glycosidic Linkage in Fatagarin

The glycosidic linkage is the crucial ether bond that connects the sugar unit (glycone) to the aglycone in a glycoside. khanacademy.org In this compound, this linkage joins the glucose molecule to the lipophilic aglycone. ontosight.ai The analysis of glycosidic linkages involves determining the position on the sugar molecule involved in the bond and the stereochemistry of this linkage (either alpha (α) or beta (β)). khanacademy.org

Techniques commonly employed for glycosidic linkage analysis include chemical methods such as partial acid hydrolysis or enzymatic cleavage, followed by chromatographic or mass spectrometric analysis of the resulting fragments. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating glycosidic linkage positions and stereochemistry at the atomic level by examining chemical shifts and coupling constants of the atoms around the linkage. Mass spectrometry, especially tandem MS (MS/MS), can also provide valuable information about the sugar residues and their connectivity through fragmentation patterns.

Characterization of the Lipophilic Aglycone Moiety in this compound

The lipophilic aglycone is the non-carbohydrate portion of this compound and is reported to be responsible for its biological activity. ontosight.ai Characterizing the structure of this aglycone is a critical step in understanding the compound's properties. Spectroscopic methods, particularly NMR and MS, are indispensable for this purpose. ontosight.ainih.govnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the aglycone. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like COSY, HSQC, and HMBC allow chemists to map the connectivity between atoms and identify different functional groups present in the molecule. Mass spectrometry provides the molecular weight of the aglycone (often determined after cleavage of the glycosidic bond) and can reveal structural fragments through fragmentation analysis, aiding in the assembly of the aglycone structure. ontosight.ainih.govnih.gov

This compound's structure has been characterized using both NMR and MS. ontosight.ai Although the precise chemical structure of the lipophilic aglycone was not detailed in the search results, the application of these advanced spectroscopic techniques confirms that comprehensive analytical efforts were undertaken to determine its composition and arrangement. Studies on other compounds isolated from Fatoua pilosa also highlight the use of a full suite of NMR techniques (UV, IR, MS, ¹H- and ¹³C-NMR, DEPT, COSY, NOESY, HSQC, HMBC) for structural elucidation, suggesting a similar rigorous approach would be applied to this compound.

Stereochemical Investigations of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of structural elucidation, particularly for complex natural products like glycosides. The stereochemistry at chiral centers and the configuration of double bonds or ring systems can significantly impact a compound's physical, chemical, and biological properties.

Spectroscopic methods play a key role in determining stereochemistry. NMR techniques, such as analysis of coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms, which can be used to deduce relative stereochemistry. For crystalline compounds, X-ray crystallography can provide definitive three-dimensional structural information, including absolute stereochemistry.

Biosynthetic Pathways and Chemical Synthesis Approaches of Fatagarin

Elucidation of Putative Biosynthetic Routes in Fatoua pilosa

As noted, the primary literature links Fatagarin to Ruta oreojasme. Information regarding the biosynthesis of this compound specifically in Fatoua pilosa was not available in the consulted search results. However, Fatoua pilosa is known to produce other coumarin (B35378) derivatives. nih.gov Therefore, the biosynthetic machinery present in F. pilosa is likely capable of synthesizing coumarin scaffolds, which are the building blocks of dicoumarinyl ethers like this compound.

The biosynthesis of coumarins in plants generally proceeds via the phenylpropanoid pathway. fishersci.nowikipedia.orgepa.govguidetopharmacology.orgontosight.ai This pathway begins with the amino acid L-phenylalanine, which is deaminated to cinnamic acid. fishersci.noepa.gov Subsequent hydroxylation, methylation, and cyclization steps, catalyzed by various enzymes, lead to the formation of the basic coumarin skeleton and its diverse derivatives. fishersci.nowikipedia.orgepa.govguidetopharmacology.orgontosight.ai

Precursor Identification and Incorporation Studies

Based on the phenylpropanoid pathway, likely precursors for the coumarin units of this compound would include intermediates derived from cinnamic acid. fishersci.noepa.gov Specific hydroxylated cinnamic acids undergo ortho-hydroxylation, followed by trans-cis isomerization of the side chain and lactonization to form the coumarin ring. wikipedia.orgepa.gov

While specific studies on precursor incorporation into this compound in Fatoua pilosa or Ruta oreojasme were not found, research on the biosynthesis of other plant glycosides and coumarins often involves feeding experiments with isotopically labeled precursors (e.g., 14C-labeled amino acids or cinnamic acid derivatives) to identify intermediates and confirm biosynthetic routes. Such studies would be crucial in elucidating the specific precursors utilized for this compound biosynthesis.

Enzymatic Pathways Implicated in this compound Biosynthesis

The formation of a dicoumarinyl ether like this compound would involve the enzymatic coupling of two coumarin units via an ether linkage. This process likely involves enzymes such as cytochrome P450 monooxygenases, which are known to catalyze hydroxylation and ether formation in the biosynthesis of various natural products. epa.govontosight.ai Additionally, enzymes involved in glycosylation, specifically UDP-glycosyltransferases (UGTs), are central to the biosynthesis of glycosides, where sugar moieties are attached to aglycones (non-sugar parts) wikipedia.orgfishersci.casci-hub.se. While this compound is described as a dicoumarinyl ether, not explicitly a glycoside in the provided context, the biosynthesis of complex natural products often involves glycosylation steps that can influence solubility, transport, and further enzymatic transformations.

The biosynthesis of the individual coumarin units would involve enzymes characteristic of the phenylpropanoid pathway, including phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and various hydroxylases and methyltransferases depending on the specific substitution pattern of the coumarin monomers. fishersci.noepa.govguidetopharmacology.orgontosight.ai The enzymatic machinery for forming the ether bridge between the two coumarin units remains to be specifically identified for this compound.

Theoretical and Practical Considerations for Chemical Synthesis of this compound and Analogues

The chemical synthesis of complex natural products like this compound presents significant challenges, particularly concerning the formation of specific linkages and control over stereochemistry. The synthesis of glycosides, which share some complexity with ether-linked natural products, often requires the use of protecting groups and specific glycosylation methodologies to achieve desired outcomes. fishersci.nowikipedia.orgguidetopharmacology.org

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound, a dicoumarinyl ether, would involve mentally dissecting the molecule into simpler, commercially available or readily synthesizable building blocks. The key disconnections would likely be the ether linkages connecting the two coumarin units. This would lead back to substituted coumarin precursors and a suitable linker molecule, potentially a diol or a functionalized linker that can participate in ether formation.

For example, a retrosynthetic step might involve breaking one of the ether bonds, suggesting the coupling of a functionalized coumarin monomer with another coumarin unit bearing a hydroxyl group. Further retrosynthetic steps would break down the substituted coumarin monomers into simpler aromatic precursors and three-carbon units that form the pyrone ring, drawing upon known methods for coumarin synthesis.

Development of Novel Synthetic Methodologies for Complex Glycosides

The synthesis of complex glycosides, and by extension, other complex ether-linked natural products like this compound, often necessitates the development of novel synthetic methodologies. Challenges include achieving high regio- and stereoselectivity in glycosidic or ether bond formation, particularly when multiple hydroxyl groups are present in the precursor molecules. fishersci.nowikipedia.orgguidetopharmacology.org

Modern synthetic strategies for complex glycosides employ various glycosyl donors (e.g., glycosyl halides, thioglycosides, glycosyl trichloroacetimidates) and promoters to facilitate the coupling reaction with a glycosyl acceptor (the molecule receiving the sugar or coumarin unit). fishersci.noepa.govguidetopharmacology.orgontosight.ai Protecting group strategies are crucial to selectively activate and couple the desired functional groups while masking others. fishersci.nowikipedia.orgguidetopharmacology.org

Molecular Mechanisms of Fatagarin Action

Anti-inflammatory Modulatory Pathways of Fatagarin

Research suggests that this compound possesses anti-inflammatory properties, which are believed to involve the modulation of pathways related to the inflammatory response. The complexity of inflammation involves a cascade of cellular and molecular events, and compounds with anti-inflammatory potential can act at various points within these pathways.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), play critical roles in initiating and amplifying inflammatory responses. mdpi.com Elevated levels of these cytokines are associated with various inflammatory conditions. nih.gov While this compound has been reported to inhibit the production of pro-inflammatory cytokines texilajournal.com, the specific cytokines targeted and the precise molecular pathways involved in this inhibitory effect by this compound are not extensively detailed in the currently available information. Studies on other anti-inflammatory agents indicate that the inhibition of pro-inflammatory cytokine production can occur through various mechanisms, including the suppression of signaling pathways like NF-κB and MAPK, which are central to the transcriptional regulation of many cytokine genes. nih.govcaldic.com

Modulation of Inflammatory Enzyme Activity

Inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are key mediators in the production of prostaglandins (B1171923) and nitric oxide, respectively, both of which contribute to the inflammatory process. frontiersin.org Inhibition or modulation of the activity of these enzymes is a common strategy for anti-inflammatory agents. This compound has been reported to inhibit inflammatory enzymes texilajournal.com, but specific data on which enzymes are affected and the molecular mechanisms of this modulation by this compound are limited. Research into other natural compounds has shown that enzyme modulation can involve direct binding to the enzyme's active site, interference with enzyme expression, or disruption of signaling pathways that regulate enzyme activity. frontiersin.org

Antimicrobial Modalities of this compound

This compound has also demonstrated antimicrobial activity against certain microorganisms, including bacteria and fungi. texilajournal.com The mechanisms by which antimicrobial compounds exert their effects can vary widely depending on the target organism and the chemical structure of the compound.

Bactericidal and Bacteriostatic Mechanisms

Antimicrobial agents can be classified as either bactericidal, meaning they kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth and reproduction. sinobiological.comgeneticsmr.org The specific mechanism (bactericidal or bacteriostatic) and the molecular targets within bacterial cells responsible for this compound's effects have not been clearly elucidated in the provided information. Known bactericidal mechanisms include disruption of cell wall synthesis, damage to the cell membrane, or inhibition of essential enzymes, leading to cell death. sinobiological.com Bacteriostatic agents often interfere with protein synthesis or nucleic acid metabolism, thereby halting bacterial proliferation. caldic.com Further research is needed to determine where this compound fits within this classification and its specific interactions with bacterial cellular components.

Antifungal Activities and Associated Cellular Targets

Fungal cells possess unique structures and pathways that can serve as targets for antifungal agents, such as the cell wall (composed of glucans and chitin) and the cell membrane (containing ergosterol). eurekaselect.comnih.govcreative-biolabs.com Antifungal drugs can act by inhibiting the synthesis of these components or by directly disrupting their integrity. nih.govcreative-biolabs.com While this compound has been reported to exhibit antifungal activities texilajournal.com, the specific fungal species it is effective against and the cellular targets or molecular pathways it affects in fungal cells are not detailed. Understanding these targets is crucial for determining the scope and mechanism of this compound's antifungal action. eurekaselect.commdpi.com

Antioxidant Defense Mechanisms Engaged by this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them, is implicated in various diseases. Antioxidant compounds can mitigate oxidative stress by scavenging free radicals, enhancing the activity of antioxidant enzymes, or inhibiting the production of ROS. This compound has been reported to possess antioxidant activity and protect against cell damage caused by free radicals. texilajournal.com However, the specific antioxidant defense mechanisms engaged by this compound, such as its ability to directly scavenge specific free radicals or its influence on the activity or expression of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), are not described in the available literature. Detailed studies are needed to clarify the molecular basis of this compound's antioxidant effects.

Free Radical Scavenging Properties

This compound has been reported to possess antioxidant activity, which may include the ability to scavenge free radicals. wikipedia.org Free radicals are highly reactive species with unpaired electrons that can cause oxidative damage to cellular components such as lipids, proteins, and DNA. Compounds with free radical scavenging properties can neutralize these reactive species by donating an electron or a hydrogen atom, thereby helping to mitigate oxidative stress. Common in vitro assays used to evaluate free radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measure the capacity of a compound to reduce these stable radicals. nih.govnih.gov While this compound is mentioned as potentially protecting against cell damage caused by free radicals, detailed research findings and specific data quantifying its free radical scavenging efficacy, such as IC50 values from standard assays, were not available in the consulted literature. wikipedia.org

Modulation of Oxidative Stress Pathways

The potential antioxidant activity of this compound may also involve the modulation of cellular oxidative stress pathways. wikipedia.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. Cells possess endogenous antioxidant defense systems, including enzymatic antioxidants (e.g., superoxide dismutase, catalase, glutathione peroxidase) and non-enzymatic antioxidants (e.g., glutathione, vitamins C and E). Modulation of oxidative stress pathways can involve influencing the activity or expression of these antioxidant enzymes, affecting the levels of non-enzymatic antioxidants, or interfering with signaling pathways that regulate the oxidative stress response. While this compound is suggested to have antioxidant effects, detailed research findings and specific data elucidating its mechanisms of action on particular oxidative stress pathways were not found in the available sources. wikipedia.org

Structure Activity Relationship Sar Studies of Fatagarin

Correlating Aglycone Structure with Fatagarin's Biological Efficacy

The aglycone, or non-sugar part of a glycoside, is often the primary determinant of its biological activity. In the case of this compound, the lipophilic aglycone is considered responsible for its biological activity. wikipedia.org Given the reported molecular formula C19H12O6 and indications of a dicoumarinyl ether structure, the aglycone would constitute the core coumarin-based framework.

Coumarins, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties, among others. The specific arrangement and substitution patterns on the coumarin (B35378) rings significantly influence their potency and target interactions. For a dicoumarinyl ether like this compound, the linkage between the two coumarin units and any substituents on either ring would be critical features of the aglycone structure. Variations in these features in related coumarin compounds have been shown to impact their biological efficacy. For instance, studies on other coumarin derivatives have demonstrated that the position and type of hydroxyl, methoxy, or alkyl groups can alter activity by affecting factors such as lipophilicity, electronic distribution, and ability to interact with biological targets.

Role of the Glycoside Moiety in this compound's Bioactivity and Molecular Interactions

The glycoside moiety, the sugar component linked to the aglycone, can play a significant role in the bioactivity of natural products, even if the aglycone is the primary pharmacophore. In this compound, a glucose molecule is reported to be linked to the aglycone. wikipedia.org

The sugar moiety can influence a compound's solubility, stability, distribution, metabolism, and excretion. Glycosylation can increase water solubility, which affects absorption and transport in biological systems. It can also protect the aglycone from rapid metabolism or degradation, thereby altering its pharmacokinetic profile and potentially prolonging its action.

For this compound, the presence of the glucose unit likely affects its absorption, distribution, and metabolism compared to the isolated aglycone. While direct studies comparing the bioactivity of this compound and its corresponding aglycone were not found, general principles suggest that the glycosylation could modify the potency or spectrum of activities observed for the aglycone alone. The sugar moiety might also be involved in interactions with specific biological molecules or cellular components relevant to its anti-inflammatory, antimicrobial, or antioxidant effects.

Rational Design and Synthesis of this compound Analogues for SAR Probing

Rational design and synthesis of analogues are fundamental approaches in SAR studies to systematically explore the impact of structural modifications on biological activity. By creating compounds that are structurally similar to the parent molecule but with specific alterations, researchers can deduce the importance of different functional groups, linkages, and spatial arrangements for the observed bioactivity.

For this compound, a rational design strategy for analogues would involve modifying both the aglycone and potentially the glycoside moiety. Based on the proposed dicoumarinyl ether structure, analogues could be designed with variations in:

Substituents on the coumarin rings (e.g., hydroxyl, methoxy, alkyl groups)

The nature and position of the ether linkage connecting the two coumarin units

Modifications or removal of the glycoside moiety

Alterations to the sugar type or linkage if the glycoside is retained

The synthesis of such analogues would involve appropriate chemical reactions to introduce the desired modifications while preserving the core structural elements. Subsequent testing of these synthesized analogues in relevant biological assays (e.g., assays for anti-inflammatory cytokine production, antimicrobial activity against specific pathogens, or antioxidant capacity) would provide data to correlate structural changes with biological outcomes.

Analyzing the activity profiles of a series of this compound analogues would allow researchers to identify key structural features essential for its anti-inflammatory, antimicrobial, and antioxidant properties. For example, if removing the glucose moiety significantly reduces activity, it would suggest a crucial role for the sugar in efficacy or delivery. If specific substituents on the coumarin rings enhance potency, it would highlight those positions as important for target interaction.

While the available literature does not detail specific rational design and synthesis efforts for this compound analogues or present comprehensive SAR data from such studies, this approach would be essential for a thorough understanding of how this compound exerts its biological effects and for the potential development of more potent or selective derivatives.

Advanced Analytical and Computational Methodologies in Fatagarin Research

Hyphenated Chromatographic-Spectrometric Platforms for Fatagarin Profiling (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Hyphenated techniques combining chromatographic separation with mass spectrometric detection are essential for the analysis of complex mixtures containing this compound, particularly in natural product extracts. These platforms allow for the separation of individual components before their detection and identification by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are widely used for the qualitative and quantitative analysis of polar and less volatile compounds. nih.govresearchgate.netresearchgate.net LC separates compounds based on their interaction with a stationary phase and a mobile phase, while the MS detector provides mass-to-charge ratio information of the eluting compounds, aiding in their identification and structural characterization through fragmentation patterns in MS/MS. researchgate.netresearchgate.net LC-MS/MS is known for its high selectivity, sensitivity, and specificity, making it suitable for analyzing target analytes in complex matrices. researchgate.netresolian.com The technique involves steps such as sample introduction, chromatographic separation, compound ionization (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI)), mass spectrometric analysis (using various analyzers like quadrupole or time-of-flight), ion detection, and data analysis. researchgate.net LC-MS analysis has been used for the characterization of natural products, including flavonoids and coumarins, which share some structural characteristics with this compound as a glycoside and potential dicoumarinyl ether derivative. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile and semi-volatile compounds. mdpi.comyoutube.comthermofisher.com In GC-MS, the sample is vaporized and carried through a chromatographic column by an inert gas, separating components based on their boiling points and interaction with the stationary phase. youtube.com The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented, producing a mass spectrum that serves as a fingerprint for identification. youtube.com GC-MS analysis has been applied in the study of natural products and has been specifically mentioned in the context of analyzing extracts from Ruta oreojasme fruits where this compound was initially reported, and importantly, the analysis did not show the presence of dicoumarinyl ethers, suggesting a need for structural revision. researchgate.netacs.orgresearchgate.net GC-MS/MS offers enhanced selectivity and sensitivity through the use of selected reaction monitoring (SRM). eurl-pesticides.eu

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques play a significant role in complementing experimental studies of chemical compounds like this compound, providing insights into their electronic structure, interactions, and potential activity.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations are used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can provide information about molecular geometry, energies, charge distribution, and spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies). youtube.comarxiv.orgarxiv.org For natural products, quantum chemical calculations, particularly Density Functional Theory (DFT) methods, can be used to predict spectroscopic data, which can aid in the assignment of experimental NMR signals and confirm proposed structures. researchgate.net Machine learning-augmented DFT methods have been developed for accurate prediction of NMR spectra, assisting in the revision of misassigned natural product structures. researchgate.net While specific quantum chemical calculations for this compound were not found, the application of these methods to determine electronic structure and predict spectroscopic properties is a standard approach in natural product chemistry.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as biological targets (e.g., proteins, enzymes). nih.gov By simulating the dynamic behavior of this compound in a biological environment or in complex with a potential target, researchers can estimate binding affinities, identify key interaction sites, and understand the molecular basis of its biological activities. nih.gov Although no specific MD simulations involving this compound were found in the search results, this technique is widely applied in the study of natural products and drug candidates to understand their behavior and interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By analyzing the structural features of this compound and its potential analogues and correlating them with observed biological effects (though the prompt excludes detailed biological activity discussion), QSAR models can predict the activity of new, untested compounds and guide the design of molecules with improved properties. researchgate.net This approach typically involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for the compounds and using statistical methods to build predictive models. researchgate.net While no specific QSAR studies on this compound analogues were found, QSAR is a common computational tool used in natural product research and drug discovery to optimize compound activity based on structural modifications. researchgate.net

Emerging Research Perspectives and Future Directions for Fatagarin

Integration of Omics Technologies in Fatagarin Research (e.g., Metabolomics, Proteomics)

The application of omics technologies holds significant promise for elucidating the complex interactions of this compound within biological systems. Metabolomics, the comprehensive study of metabolites in a biological sample, could be employed to understand the metabolic fate of this compound following administration or exposure. This would involve identifying its metabolites, tracking their distribution, and assessing their potential biological activities. Such studies are crucial for understanding the compound's pharmacokinetics and bioavailability.

Proteomics, the large-scale study of proteins, offers a powerful approach to identify the protein targets modulated by this compound. Given its reported anti-inflammatory, antimicrobial, and antioxidant activities, proteomics could help pinpoint the specific enzymes, receptors, or signaling proteins that interact with this compound or are affected by its presence. fishersci.ca For instance, investigating changes in protein expression profiles in cells treated with this compound could reveal the molecular pathways involved in its observed biological effects. The integration of metabolomics and proteomics data could provide a holistic view of how this compound influences cellular processes, offering insights into its mechanisms of action at a molecular level.

Exploration of Novel Biological Targets for this compound

While initial research has indicated potential anti-inflammatory, antimicrobial, and antioxidant activities, the specific molecular targets mediating these effects are not yet fully characterized. fishersci.ca Future research efforts should focus on the systematic identification and validation of the biological targets of this compound. This could involve a range of techniques, including in vitro binding assays, enzyme activity studies, and cell-based reporter assays, guided by insights from omics studies.

Identifying novel targets could uncover previously unappreciated therapeutic potential for this compound. For example, if this compound is found to interact with specific enzymes in inflammatory pathways or key proteins in microbial survival, it could pave the way for developing it as a lead compound for new anti-inflammatory or antimicrobial agents. Similarly, understanding its interaction with oxidative stress pathways could highlight its potential in diseases linked to radical damage. Exploring targets beyond the initially reported activities, perhaps through high-throughput screening against diverse target libraries, could also reveal novel applications.

Green Chemistry Approaches in this compound Production and Derivatization

As a natural product, the sustainable sourcing and production of this compound are important considerations for its future development. Green chemistry principles, which aim to minimize the use and generation of hazardous substances, can be applied to the isolation and potential synthesis of this compound. Current isolation methods from plant sources may involve the use of organic solvents. fishersci.ca Future research could explore greener extraction techniques, such as supercritical fluid extraction or microwave-assisted extraction, which utilize more environmentally friendly solvents or reduce energy consumption.

Should the demand for this compound increase or if structural modifications are desired to improve its properties, developing green synthetic routes would be crucial. This would involve designing synthetic strategies that employ less toxic reagents, minimize waste production, and utilize catalytic methods where possible. Furthermore, exploring biocatalytic approaches, using enzymes or microorganisms to synthesize or modify this compound, could offer highly selective and environmentally benign alternatives. Applying green chemistry principles throughout the production and derivatization process would enhance the sustainability and reduce the environmental footprint associated with this compound research and potential development.

Challenges and Opportunities in this compound Research Translation

Translating research findings on this compound from the laboratory to potential applications faces several challenges and opportunities. One significant challenge for natural products is ensuring a consistent and scalable supply of the compound, which can be affected by factors such as plant availability, geographical location, and environmental conditions. fishersci.ca Standardization of extraction and purification protocols is also essential to ensure the quality and reproducibility of research findings.

Another challenge lies in the complexity of natural product structures, which can make synthesis difficult or costly. nih.gov Establishing efficient and cost-effective production methods, potentially through optimized isolation or sustainable synthesis, is critical for translational success. Furthermore, rigorous preclinical studies are required to fully characterize this compound's biological activities, toxicity, and pharmacokinetic profile before it can be considered for clinical development.

Q & A

Q. How can researchers determine the structural and physicochemical properties of Fatagarin to validate its identity in experimental settings?

Methodological approaches include:

- Spectroscopic characterization : Use NMR (¹H, ¹³C), IR, and mass spectrometry to confirm molecular structure and functional groups .

- Chromatographic analysis : Employ HPLC or GC-MS to assess purity and stability under varying conditions (e.g., temperature, pH) .

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can elucidate melting points and decomposition profiles .

Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?

- Optimized reaction conditions : Document molar ratios, catalysts, solvents, and reaction times. Use controlled environments (e.g., inert atmosphere) to minimize side reactions .

- Batch-to-batch consistency : Implement quality control via parallel testing of multiple batches using standardized analytical methods .

- Supplementary data : Publish detailed synthetic procedures in supporting information, including raw spectral data and chromatograms .

Q. How should researchers design dose-response studies to evaluate this compound’s biological activity?

- Dose range selection : Base initial concentrations on prior in vitro assays (e.g., IC₅₀ values) and adjust using logarithmic scaling .

- Control groups : Include positive (e.g., known inhibitors) and negative controls (e.g., vehicle-only) to isolate compound-specific effects .

- Statistical power : Use software like G*Power to calculate sample sizes ensuring significance (α = 0.05, power ≥ 80%) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s mechanism of action?

- Validation pipelines : Cross-verify molecular docking results with mutagenesis assays or competitive binding studies .

- Data triangulation : Compare findings across multiple techniques (e.g., SPR for binding affinity, fluorescence quenching for conformational changes) .

- Error analysis : Quantify uncertainties in computational models (e.g., force field limitations) and experimental measurements (e.g., instrument precision) .

Q. How can researchers optimize this compound’s pharmacokinetic profile while minimizing toxicity in preclinical models?

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, and CYP450 interactions. Validate with in vivo bioavailability studies .

- Toxicity screening : Conduct acute and subchronic toxicity assays in rodent models, monitoring hematological, hepatic, and renal biomarkers .

- Structure-activity relationships (SAR) : Modify functional groups to enhance efficacy while tracking toxicity thresholds .

Q. What frameworks ensure rigorous hypothesis testing when investigating this compound’s role in multi-target pathways?

- Systems biology approaches : Integrate omics data (proteomics, metabolomics) to map interactions within pathways like apoptosis or inflammation .

- Modular experimental design : Test hypotheses iteratively using siRNA knockdowns, CRISPR-Cas9 gene editing, or pharmacological inhibitors .

- FINER criteria : Evaluate hypotheses for Feasibility, Novelty, Ethical compliance, and Relevance to translational goals .

Q. What ethical and methodological considerations apply when translating this compound from bench to clinical trials?

- GMP compliance : Follow ICH guidelines for manufacturing, labeling, and stability testing of clinical-grade batches .

- Preclinical-to-clinical bridging : Use allometric scaling to estimate human-equivalent doses from animal data .

- Regulatory documentation : Prepare IND applications with pharmacokinetic, toxicological, and CMC (chemistry, manufacturing, controls) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.